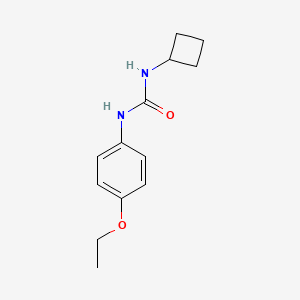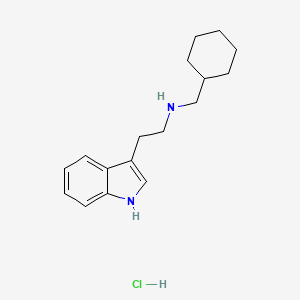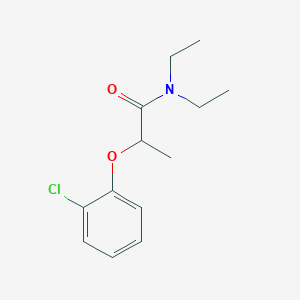
2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide
描述
2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a bromophenyl group at the second position and a fluorophenyl group at the nitrogen atom of the carboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route is as follows:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated at the second position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The brominated quinoline is reacted with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles replacing the bromine atom.
科学研究应用
2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 2-(3-chlorophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide
- 2-(3-bromophenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide
- 2-(4-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide
Uniqueness
2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its electronic properties and biological activity. This unique structure can result in distinct pharmacological profiles and material properties compared to similar compounds.
属性
IUPAC Name |
2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrFN2O/c23-15-6-3-5-14(11-15)21-13-19(18-9-1-2-10-20(18)26-21)22(27)25-17-8-4-7-16(24)12-17/h1-13H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRZDQLBRCISFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B4691086.png)
![3-{[2-(butylsulfanyl)ethyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B4691097.png)
![3-(benzyloxy)-N-({[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4691099.png)

![2-[1-(4-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4691110.png)
![1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone](/img/structure/B4691117.png)
![2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-3-ylbenzamide](/img/structure/B4691119.png)
![2-[[4-[[(Z)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoyl]amino]acetic acid](/img/structure/B4691122.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4691136.png)
![2-[(4-chlorobenzyl)thio]-5-[(pyrimidin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4691137.png)
![2-[(4-chlorophenyl)methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-methylacetamide](/img/structure/B4691144.png)

![3-[4-(pentyloxy)phenyl]pentanedioic acid](/img/structure/B4691164.png)

